molecular formula C21H28O4 B5019051 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

Cat. No. B5019051
M. Wt: 344.4 g/mol
InChI Key: VRSLAUHCJJHAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as IPEE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties and to be a potent inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene in lab experiments is its high purity and stability. However, one limitation is that it is relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to explore its applications in material science, such as the synthesis of new polymers. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis method of 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene involves the reaction of 3-isopropylphenol with ethylene oxide to form 2-(3-isopropylphenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-[2-(3-isopropylphenoxy)ethoxy]ethanol. Finally, the last step involves the reaction of 2-[2-(3-isopropylphenoxy)ethoxy]ethanol with 2-methoxy-4-methylbenzene in the presence of a catalyst to form this compound.

Scientific Research Applications

1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to have potential applications in various scientific fields, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used to synthesize new polymers with improved properties. In environmental chemistry, this compound has been used as a surfactant for the remediation of contaminated soil and water.

properties

IUPAC Name

2-methoxy-4-methyl-1-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-16(2)18-6-5-7-19(15-18)24-12-10-23-11-13-25-20-9-8-17(3)14-21(20)22-4/h5-9,14-16H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLAUHCJJHAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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